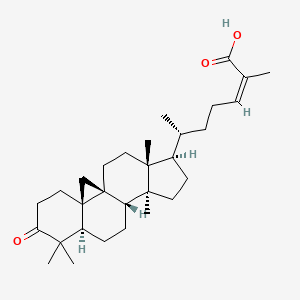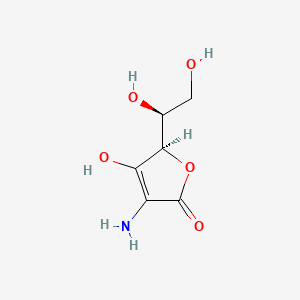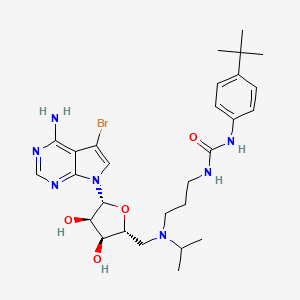
SGC0946
Overview
Description
SGC0946 is a highly potent and selective inhibitor of the enzyme DOT1L, which is a histone methyltransferase responsible for the methylation of histone H3 on lysine 79 (H3K79). This compound has shown significant potential in selectively killing cells with mixed lineage leukemia translocations, making it a promising candidate for cancer research .
Mechanism of Action
Target of Action
SGC0946 is a highly effective and specific inhibitor of DOT1L , a histone H3-lysine79 (H3K79) methyltransferase . DOT1L is unique in that it is the only protein lysine methyltransferase (PKMT) to methylate histone H3 on Lysine 79 (H3K79), a chromatin mark associated with active chromatin and transcriptional elongation .
Mode of Action
This compound inhibits DOT1L by binding within the S-adenosylmethionine (SAM) cofactor-binding site common to all histone lysine methyltransferases (KMTs) . This interaction results in the inhibition of DOT1L’s enzymatic activity, leading to a reduction in the methylation of H3K79 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methylation of histone H3 at lysine 79 (H3K79). DOT1L, the enzyme targeted by this compound, is responsible for this specific methylation . The inhibition of DOT1L by this compound leads to a significant decrease in H3K79 dimethylation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that the compound has a potent inhibitory effect on DOT1L, with an IC50 of 0.3 nM . This suggests that this compound has a high affinity for its target, which could potentially impact its bioavailability.
Result of Action
The inhibition of DOT1L by this compound results in a reduction of H3K79 methylation, leading to G1 cell cycle arrest, inhibition of cell self-renewal and metastatic potential, and induction of cell differentiation . It has been shown to selectively kill cells containing an MLL translocation, making it a potential therapeutic agent for certain types of leukemia .
Biochemical Analysis
Biochemical Properties
SGC0946 interacts with the enzyme DOT1L, inhibiting it with an IC50 of 0.3nM in a radioactive enzyme assay . This interaction results in the potent reduction of H3K79 dimethylation, a chromatin mark associated with active chromatin and transcriptional elongation . This compound is over 100-fold selective for other histone methyltransferases .
Cellular Effects
This compound has been shown to influence cell function in various ways. It can induce G1 arrest, inhibit the potential of cell self-renewal and metastasis, and induce cell differentiation . It has been used in studies of leukemia and solid tumors . In ovarian cancer cells, this compound reduces proliferation and survival by inhibiting DOT1L enzymatic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme DOT1L, inhibiting its activity and thereby reducing H3K79 dimethylation . This affects gene expression and chromatin-dependent signaling, influencing various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It shows time- and dose-dependent reductions in the H3K79me2 mark in the Molm13 MLL cell line that has the MLL/AF9 translocation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a mouse xenograft model of ovarian cancer, pharmacological inhibition of DOT1L with this compound attenuates the growth of ovarian cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
SGC0946 is synthesized through a series of chemical reactions involving the bromination of a pyrrolo[2,3-d]pyrimidine core, followed by the attachment of a ribofuranosyl moiety and further functionalization to introduce the isopropyl and tert-butyl groups. The final product is obtained through purification and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as bromination, nucleophilic substitution, and amide bond formation. The compound is then purified using techniques like chromatography and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
SGC0946 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribofuranosyl moiety.
Reduction: Reduction reactions can occur at the brominated pyrrolo[2,3-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are possible at the bromine atom on the pyrrolo[2,3-d]pyrimidine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted analogs where the bromine atom is replaced by other functional groups .
Scientific Research Applications
SGC0946 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a chemical probe to study the function of DOT1L and its role in histone methylation.
Biology: Employed in studies to understand the epigenetic regulation of gene expression and chromatin-dependent signaling.
Medicine: Investigated for its potential in treating cancers, especially those involving mixed lineage leukemia translocations.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications .
Comparison with Similar Compounds
Similar Compounds
EPZ004777: Another selective inhibitor of DOT1L, but less potent compared to SGC0946.
Compound 11: A chemically unrelated DOT1L inhibitor with similar selectivity and potency
Uniqueness
This compound is unique due to its high potency and selectivity for DOT1L, with an IC50 value of 0.3 nM. It is over 100-fold more selective for DOT1L compared to other histone methyltransferases, making it a valuable tool for studying the specific role of DOT1L in various biological processes .
Properties
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCKJUKAQJINMK-HUBRGWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40BrN7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099663 | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561178-17-3 | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561178-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1561178-17-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



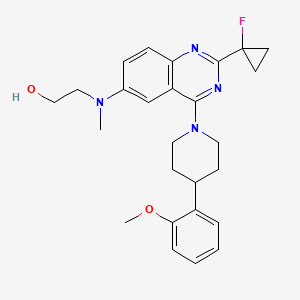
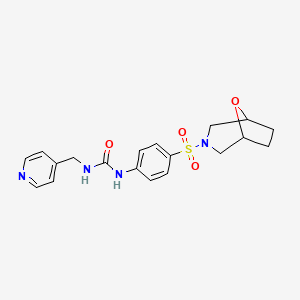

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)

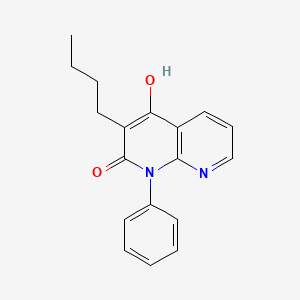

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
